Dodecyl N-(4-pyridyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
125329-97-7 |
|---|---|
Molecular Formula |
C18H30N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
dodecyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-16-22-18(21)20-17-12-14-19-15-13-17/h12-15H,2-11,16H2,1H3,(H,19,20,21) |
InChI Key |
ANSQUOMWCMBAAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Dodecyl N 4 Pyridyl Carbamate
Classical Synthetic Approaches to N-(4-Pyridyl)carbamates
Traditional methods for the synthesis of N-(4-pyridyl)carbamates are well-established, primarily relying on the reaction of 4-aminopyridine (B3432731) with chloroformates or the use of isocyanate intermediates.
A direct and common method for the synthesis of Dodecyl N-(4-pyridyl)carbamate involves the acylation of 4-aminopyridine with dodecyl chloroformate. This reaction is a specific example of a general procedure for preparing pyridinyl carbamates from a pyridinylamine and a haloformate. prepchem.comnih.gov The reaction is typically carried out by combining 4-aminopyridine with a slight excess of dodecyl chloroformate in an appropriate organic solvent. prepchem.com A base, such as triethylamine or pyridine (B92270), is often added to neutralize the hydrochloric acid generated during the reaction. prepchem.comresearchgate.net
The reaction mixture is stirred for a period ranging from one to 24 hours at a temperature between 0°C and 30°C to ensure completion. prepchem.com Upon completion, the product, this compound, can be isolated. A common workup procedure involves acidifying the reaction mixture with a mineral acid, which causes the carbamate (B1207046) product to precipitate. prepchem.com The resulting solid can then be collected by filtration and, if necessary, purified by crystallization from a suitable solvent. prepchem.com
Table 1: Representative Conditions for Synthesis of Pyridyl Carbamates from Aminopyridines and Chloroformates
| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Time (h) | Ref |
|---|---|---|---|---|---|---|
| 4-Aminopyridine | Dodecyl Chloroformate | Triethylamine | Dichloromethane | 0 to 25 | 1-24 | prepchem.com |
| 4-Aminopyridine | Ethyl Chloroformate | Pyridine | Dichloromethane | 0 to rt | 3 | researchgate.netresearchgate.net |
This table presents generalized conditions based on literature for similar reactions.
An alternative and versatile route to carbamates proceeds through an isocyanate intermediate. organic-chemistry.orgresearchgate.net For pyridyl carbamates, this involves the initial conversion of 4-aminopyridine into 4-isocyanatopyridine. This isocyanate can be generated using phosgene (B1210022) or a phosgene equivalent like triphosgene. researchgate.net However, 4-isocyanatopyridine has been noted to be unstable and challenging to isolate. researchgate.net
Once formed, the isocyanate intermediate is not typically isolated but is reacted in situ with an alcohol to yield the desired carbamate. In the context of synthesizing this compound, the generated 4-isocyanatopyridine would be trapped with dodecanol. This method avoids the direct handling of potentially unstable isocyanates. researchgate.net
Isocyanates can also be generated under milder, metal-free conditions. For instance, an arylamine can react with carbon dioxide in the presence of a base to form a carbamic acid intermediate, which is then dehydrated to the isocyanate. organic-chemistry.org This isocyanate can subsequently be trapped by an alcohol. organic-chemistry.org Another approach involves the reaction of oximes with isocyanates to produce O-carbamoyl oximes, demonstrating the utility of isocyanates in forming carbamate-like structures. nih.gov
Advanced Synthetic Techniques for Stereochemical Control
The development of asymmetric synthesis has enabled the preparation of chiral molecules with high stereoselectivity. These advanced techniques are crucial when the target pyridyl carbamate is part of a larger, stereochemically complex molecule.
Achieving enantioselectivity in the synthesis of chiral pyridyl systems is a significant challenge due to the coordinating ability of the pyridine nitrogen, which can interfere with catalytic systems. chim.it Despite this, several catalytic asymmetric reactions have been developed to access chiral pyridine derivatives, which can serve as precursors to chiral carbamates. chim.itnih.gov These methods include asymmetric additions to unsaturated bonds, reductions, and cross-coupling reactions. chim.it
A notable chemoenzymatic approach has been developed for the synthesis of optically active 4-(N,N-dimethylamino)pyridine (DMAP) carbamate derivatives. researchgate.net This strategy utilizes enzymes to create chiral synthons that are then converted into the final carbamate products, yielding compounds with interesting structural properties for potential use as ligands or catalysts in asymmetric synthesis. researchgate.net Another strategy involves the copper-catalyzed Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines with Grignard reagents, which provides access to a wide range of alkylated chiral pyridines with excellent enantioselectivity. nih.govresearchgate.net These chiral pyridine building blocks can then be further functionalized to introduce a carbamate moiety.
Diastereoselective synthesis is employed to control the relative stereochemistry of multiple stereocenters within a molecule. A powerful strategy for the diastereoselective synthesis of complex pyridyl carbamates has been demonstrated through the tandem cyclization of tryptamine-ynesulfonamides. acs.org This method, catalyzed by AgOTf/PPh₃, generates a spiroindoleninium intermediate in situ. This reactive intermediate is then efficiently captured by a carbamate nucleophile, leading to the formation of spiro[indoline-3,4′-pyridin]-2-yl carbamate derivatives with high diastereoselectivity. acs.org
Table 2: Diastereoselective Synthesis of Spiro[indoline-3,4′-pyridin]-2-yl Carbamates
| Substrate | Carbamate | Catalyst System | Product | Diastereomeric Ratio (dr) | Ref |
|---|---|---|---|---|---|
| Tryptamine-ynesulfonamide | Methyl carbamate | AgOTf/PPh₃ | Spiro[indoline-3,4′-pyridin]-2-yl carbamate | >20:1 | acs.org |
| Tryptamine-ynesulfonamide | Ethyl carbamate | AgOTf/PPh₃ | Spiro[indoline-3,4′-pyridin]-2-yl carbamate | >20:1 | acs.org |
This table illustrates the high diastereoselectivity achieved in the synthesis of complex pyridyl carbamate systems.
Chemical Modification and Analog Synthesis of Pyridyl Carbamate Scaffolds
The pyridyl carbamate scaffold can be chemically modified to generate a library of analogs for various applications, such as structure-activity relationship (SAR) studies. A primary strategy for modifying the pyridine ring is through directed ortho metalation (DoM). acs.org The O-carbamate group is a powerful directed metalation group (DMG), facilitating the deprotonation of the position ortho to the carbamate linkage. The resulting organometallic intermediate can then react with a wide range of electrophiles to introduce new functional groups onto the pyridine ring. This allows for the synthesis of highly functionalized and polysubstituted pyridyl carbamates. acs.org
Analog synthesis can also be achieved by varying the components used in the initial carbamate formation. For example, a variety of alcohols can be reacted with an activated pyridine precursor, such as one derived from di(2-pyridyl) carbonate, to generate a diverse set of carbamate derivatives. nih.gov Similarly, by starting with different substituted 4-aminopyridines or utilizing a range of chloroformates or isocyanates, analogs with modifications on the pyridine ring or the dodecyl chain can be systematically prepared. nih.govnih.gov This modular approach is highly effective for exploring the chemical space around the parent this compound structure.
Functionalization of the Dodecyl Alkyl Chain
Direct functionalization of the saturated dodecyl alkyl chain in this compound is challenging due to the inherent stability and low reactivity of C-H bonds in alkanes. A more synthetically viable approach involves the use of pre-functionalized long-chain alcohols as starting materials before the formation of the carbamate linkage. This strategy allows for the introduction of a wide array of chemical functionalities.
Key synthetic strategies include:
Deformylative Halogenation: Aldehydes can be converted into alkyl halides, providing a route to functionalized precursors. nih.gov This method can integrate one-carbon degradation with functionalization in a single step. nih.gov
Alkylation of Alkynes: Terminal alkynes can be deprotonated and reacted with alkyl halides to extend carbon chains, offering a method to build functionalized long-chain structures from smaller components. youtube.com
Allylic Substitution: The cross-coupling of allylic alcohols or ethers with organometallic reagents (e.g., Grignard reagents) or alkynes provides a pathway to introduce unsaturation and other functional groups into the alkyl chain. organic-chemistry.org
By employing a functionalized C12 alcohol, a variety of this compound derivatives can be synthesized. The table below illustrates this concept using several precursor alcohols.
Table 1: Synthesis of Functionalized this compound Derivatives from Pre-functionalized Dodecanols
| Precursor Alcohol | Resulting Functional Group on Dodecyl Chain | Potential Synthetic Utility |
|---|---|---|
| Dodec-11-en-1-ol | Terminal Alkene | Polymerization, Click Chemistry, Epoxidation |
| 12-Bromododecan-1-ol | Terminal Bromo | Nucleophilic Substitution, Grignard Reagent Formation |
| Dodecane-1,12-diol | Terminal Hydroxyl | Further esterification, Etherification, Dimerization |
| 12-Aminododecan-1-ol | Terminal Amino | Amide bond formation, Secondary carbamate synthesis |
Substituent Effects on the Pyridine Moiety
The electronic properties of the pyridine ring in this compound can be significantly modulated by the introduction of substituents. Pyridine is an electron-deficient aromatic system, and its reactivity is highly sensitive to the electronic nature of any attached groups. uoanbar.edu.iq
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), or methoxy (-OCH3) groups increase the electron density on the pyridine ring. rsc.org This enhanced electron density increases the basicity of the pyridine nitrogen and can facilitate electrophilic aromatic substitution reactions, although pyridine is generally resistant to such reactions compared to benzene. uoanbar.edu.iq
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) decrease the electron density of the ring. nih.gov This deactivation makes the ring more susceptible to nucleophilic aromatic substitution and lowers the basicity of the pyridine nitrogen. The influence of these groups is often mediated by inductive effects. rsc.org
These electronic modifications directly impact the chemical properties of the entire molecule. For instance, the pKa of the pyridine nitrogen is a critical parameter that is altered by substituents; this, in turn, can affect intermolecular interactions and the stability of the carbamate linkage. researchgate.net Studies on related N-pyridylcarbamates show that their hydrolysis mechanism in basic media is sensitive to the electronic environment, proceeding through an E1cB mechanism involving deprotonation of the carbamate nitrogen. researchgate.net The stability of the resulting anion and the subsequent steps are influenced by the substituents on the pyridine ring.
Table 2: Predicted Influence of Substituents at the C3-Position on the Properties of the Pyridine Moiety
| Substituent at C3 | Electronic Effect | Predicted Effect on Pyridine Nitrogen Basicity (pKa) | Predicted Effect on Ring Reactivity toward Nucleophiles |
|---|---|---|---|
| -H (unsubstituted) | Neutral | Baseline | Moderate |
| -CH3 (Methyl) | Electron-Donating (Inductive) | Increase | Decrease |
| -Cl (Chloro) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Decrease | Increase |
| -NO2 (Nitro) | Strong Electron-Withdrawing | Significant Decrease | Significant Increase |
| -OCH3 (Methoxy) | Electron-Donating (Resonance) | Increase | Decrease |
Preparation of Dimeric and Oligomeric Pyridyl Carbamate Architectures
The construction of dimeric and oligomeric structures based on the pyridyl carbamate scaffold can be achieved through several synthetic strategies, primarily involving the use of linker molecules to covalently connect multiple monomer units.
Dimerization with Bifunctional Linkers: A common method involves reacting two equivalents of a pyridyl-containing nucleophile (like 4-aminopyridine) with one equivalent of a bifunctional electrophile. Linkers such as long-chain di-chloroformates or diisocyanates can bridge two pyridyl units, forming a dimeric structure. The specific geometry and flexibility of the resulting dimer are dictated by the length and rigidity of the linker used. kjscollege.com For instance, the use of different bis(pyridyl) linkers in coordination polymer synthesis has been shown to control the final architecture of the network. rsc.org
Oligomer and Polymer Synthesis: For higher-order structures, solid-phase synthesis techniques can be employed. This method involves the sequential addition of monomer units to a growing chain attached to a solid support, allowing for precise control over the oligomer sequence and length. google.com An alternative approach is the polymerization of a monomer unit that contains a polymerizable functional group, such as a vinyl or acrylate moiety, appended to either the dodecyl chain or the pyridine ring.
Table 3: Strategies for Dimeric and Oligomeric Architectures
| Architecture | Synthetic Strategy | Key Reagents | Resulting Linkage |
|---|---|---|---|
| Dimer | Bifunctional Linker | 4-aminopyridine, Adipoyl chloride | Polyamide-like linker with terminal pyridyl groups |
| Dimer | Bifunctional Linker | Dodecanol, 4,4'-Methylenebis(phenyl isocyanate) | Two carbamate units linked by a diphenylmethane bridge |
| Oligomer | Solid-Phase Synthesis | Resin-bound amine, Haloacetic acid, Primary amine sub-monomer | N-substituted glycine (peptoid) backbone |
| Polymer | Chain-growth Polymerization | Dodecyl N-(4-pyridyl-3-vinyl)carbamate | Polymer backbone with pendant pyridyl carbamate moieties |
Mechanistic Investigations of Chemical Reactions Involving Dodecyl N 4 Pyridyl Carbamate
Hydrolysis Reaction Mechanisms of N-(4-Pyridyl)carbamates
The hydrolysis of N-pyridylcarbamates in basic media has been a subject of detailed mechanistic investigation. The reaction pathways are highly dependent on the substitution pattern of the carbamate (B1207046), particularly on the nitrogen atom.
Analysis of ElcB and BAc2 Mechanistic Pathways
For secondary N-pyridylcarbamates, which possess a proton on the nitrogen atom, the hydrolysis in basic conditions predominantly follows an Elimination-conjugate Base (ElcB) mechanism. researchgate.net This pathway involves a pre-equilibrium deprotonation of the nitrogen atom to form a conjugate base (anion). This anion then undergoes a rate-limiting decomposition. In contrast, N,N-disubstituted carbamates, which lack a proton on the nitrogen and therefore cannot form the conjugate base, typically undergo hydrolysis via a Bimolecular Acyl Substitution (BAc2) mechanism. nih.gov The BAc2 pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.
The distinction between these mechanisms can be elucidated by comparing the reactivity of secondary and tertiary carbamates. Blocking the ElcB pathway by N,N-disubstitution leads to a significant decrease in the reaction rate, on the order of 106, highlighting the efficiency of the ElcB mechanism for secondary carbamates. researchgate.net
The general scheme for the ElcB mechanism is as follows:
Deprotonation: The secondary carbamate is deprotonated by a base to form an anionic intermediate.
Elimination: The anionic intermediate undergoes a rate-limiting elimination to form an isocyanate and a leaving group.
Reaction with Water: The highly reactive isocyanate intermediate then reacts with water to form a carbamic acid, which subsequently decomposes to an amine and carbon dioxide.
Investigation of Isocyanate Intermediate Formation
A key feature of the ElcB mechanism for the hydrolysis of secondary aromatic carbamates is the formation of an unstable isocyanate intermediate. researchgate.netnih.gov While this intermediate is too labile to be detected directly, its existence is supported by trapping experiments. For instance, in the presence of a nucleophile like piperidine, a new product resulting from the trapping of the isocyanate intermediate can be isolated, providing strong evidence for its formation. researchgate.net
Kinetic Studies of Dodecyl N-(4-pyridyl)carbamate Reactivity
The reactivity of carbamates is significantly influenced by the solvent system and the presence of organized assemblies like micelles. The long dodecyl chain in this compound is expected to impart surfactant-like properties to the molecule, making its kinetic behavior in aqueous and micellar environments particularly interesting.
Kinetic Profile in Aqueous and Mixed Solvent Systems
While specific kinetic data for the hydrolysis of this compound is not extensively documented, the general principles of carbamate hydrolysis suggest that the rate would be pH-dependent. In alkaline conditions, the hydrolysis is expected to be significant, proceeding through the ElcB mechanism as discussed. The rate of hydrolysis for carbamates generally follows pseudo-first-order kinetics under constant pH. clemson.edu
The rate law for hydrolysis can be expressed as: kobs = kA[H+] + kN + kB[OH-]
Influence of Micellar Environments on Hydrolysis Kinetics
The presence of micelles can significantly alter the rate of chemical reactions, a phenomenon known as micellar catalysis. The dodecyl group of this compound would favor its incorporation into micellar structures.
The effect of an anionic surfactant like Sodium Dodecyl Sulfate (SDS) on the hydrolysis of a substrate depends on the charge of the reactants and the nature of the reaction. For the alkaline hydrolysis of this compound, the reaction involves the carbamate and a hydroxide ion.
In the presence of anionic SDS micelles, the negatively charged micellar surface would electrostatically repel the negatively charged hydroxide ions. This repulsion would lead to a lower concentration of hydroxide ions in the vicinity of the micelle-bound carbamate, resulting in an inhibition of the hydrolysis reaction. This inhibitory effect of SDS micelles has been observed in other bimolecular reactions involving anionic nucleophiles.
The table below illustrates the expected qualitative effect of SDS on the hydrolysis rate constants.
Table 1: Expected Influence of Sodium Dodecyl Sulfate on the Hydrolysis of this compound
| Condition | Expected Effect on Hydrolysis Rate | Rationale |
|---|---|---|
| Below Critical Micelle Concentration (CMC) | Minimal | No significant micellar structures are present. |
| Above Critical Micelle Concentration (CMC) | Inhibition | Electrostatic repulsion of hydroxide ions by the anionic micellar surface. |
The structural similarity of the dodecyl chain in both this compound and Sodium Dodecyl Sulfate suggests a strong interaction and likely incorporation of the carbamate into the SDS micelles. This sequestration of the carbamate within the micellar core, away from the bulk aqueous phase where the hydroxide ions are more concentrated, would further contribute to the inhibition of the hydrolysis reaction.
Effects of Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide)
The investigation of reaction mechanisms in solution is often extended to understanding the influence of organized molecular assemblies, such as micelles formed by surfactants. Cationic surfactants, like Cetyltrimethylammonium Bromide (CTAB), can significantly alter reaction rates and pathways, a phenomenon known as micellar catalysis. While specific experimental data on the interaction between this compound and CTAB is not extensively detailed in the available literature, the principles of micellar catalysis allow for a theoretical examination of potential effects based on the structure of the carbamate and the known behavior of similar chemical systems.
The this compound molecule possesses a long dodecyl hydrocarbon tail, which imparts significant hydrophobicity, and a polar pyridylcarbamate headgroup. This amphiphilic nature suggests it would readily interact with surfactant micelles in an aqueous environment. In a solution containing CTAB above its critical micelle concentration (CMC), the carbamate molecules would likely partition between the bulk aqueous phase and the micellar pseudophase. The hydrophobic dodecyl chain would be incorporated into the nonpolar core of the CTAB micelle, while the polar pyridyl headgroup would reside at the micelle-water interface, specifically in the Stern layer.
This sequestration of the carbamate into the micellar phase can influence its reactivity in several ways:
Concentration Effect: By incorporating reactant molecules from the bulk solution into the much smaller volume of the micellar phase, the effective concentration of the reactants is increased, which can lead to an acceleration of the reaction rate.
Electrostatic Interactions: The positively charged surface of the CTAB micelle can attract anionic nucleophiles from the bulk solution and repel cationic ones. This can lead to significant rate enhancement for reactions involving negatively charged species and rate inhibition for those involving positively charged species.
Medium Effect: The microenvironment of the micellar interface is different from the bulk water, with lower polarity and dielectric constant. This change in the local medium can stabilize or destabilize transition states, thereby altering the intrinsic reaction rate.
A pertinent example illustrating these principles is the effect of CTAB micelles on the nucleophilic reactions of amines with ionized phenyl salicylate (PS⁻) nih.gov. In this system, the reaction rate constants were observed to decrease non-linearly as the concentration of CTAB increased nih.gov. This behavior was successfully modeled using a pseudophase approach, which treats the micelles and the bulk solution as distinct phases. The model allows for the calculation of key kinetic parameters, such as the binding constant of the reactant to the micelle (KS) nih.gov.
The effect of added salt (NaBr) on the micellar binding constant in the phenyl salicylate system was explained by an empirical relationship, highlighting the role of counterion competition at the charged micelle surface nih.gov.
Table 1: Illustrative Kinetic Parameters for the Reaction of Piperidine with Ionized Phenyl Salicylate (PS⁻) in the Presence of CTAB Micelles at 35°C
This table presents data from a model system to illustrate the quantitative effects of cationic surfactants on reaction kinetics, as described by the pseudophase model. nih.gov
| [NaBr] (M) | KS for PS⁻ (M⁻¹) |
| 0.02 | 100 |
| 0.05 | 60 |
| 0.10 | 38 |
| 0.20 | 22 |
For a reaction involving this compound, the specific effect of CTAB would depend on the nature of the other reactant. A reaction with an anionic nucleophile would likely be accelerated due to the concentration of both the hydrophobic carbamate and the anionic reactant at the positive micellar surface. Conversely, a reaction with a cationic species would likely be inhibited.
Photochemical Reaction Mechanisms of Pyridyl Carbamate Derivatives
Pyridyl carbamate derivatives are a class of compounds that can exhibit significant photochemical activity. Upon absorption of light, these molecules can be promoted to an excited state, initiating a variety of reaction mechanisms that lead to the cleavage of covalent bonds and the generation of reactive species. The specific pathways and outcomes are highly dependent on the molecular structure and the reaction environment.
Photolytic Cleavage Processes (e.g., N-O Bond Homolysis)
A primary photochemical pathway for certain pyridyl carbamate derivatives, particularly p-pyridinyl oxime carbamates, involves the homolytic cleavage of the N–O bond within the carbamate moiety. researchgate.netnih.govnih.gov This process is a key feature of their function as "photobase generators" and "synthetic nucleases" that can induce DNA cleavage upon irradiation. nih.govnih.gov
Upon irradiation with UV light (typically at wavelengths longer than 310 nm), the molecule absorbs a photon and is promoted to an excited state nih.gov. From this excited state, the relatively weak N–O bond can break homolytically, meaning the two electrons of the bond are distributed evenly between the nitrogen and oxygen atoms, generating a pair of radical species. researchgate.netnih.gov
R-O-C(=O)NH-Py + hν → [R-O-C(=O)NH-Py] → R-O• + •C(=O)NH-Py*
This photolytic cleavage is significant because it can occur independently of oxygen and pH, making it a robust mechanism for generating reactive species under various conditions, including hypoxic environments. nih.govnih.gov The radicals produced can then participate in subsequent reactions, such as hydrogen abstraction or addition reactions, leading to further chemical transformations. For instance, in the context of DNA photocleavage, the generated radicals are capable of damaging the DNA backbone. researchgate.netnih.gov
Structure-activity relationship (SAR) studies on a series of p-pyridinyl oxime carbamates have revealed that the nature of the substituent on the carbamate group is critical for this photochemical activity, whereas substituents on the oxime portion have less impact. nih.govnih.gov Halogenated derivatives, in particular, were found to be highly effective. nih.gov
Table 2: Structure-Activity Relationship in Photolytic Cleavage of p-Pyridinyl Oxime Carbamate Derivatives
Based on findings from studies on their ability to act as DNA photocleavers. nih.govnih.gov
| Substituent on Carbamate Group | Relative Photocleavage Activity | Key Observation |
| Halogenated Phenyl (e.g., p-Cl-phenyl) | High | Halogenated derivatives cause extensive single and double-stranded DNA cleavage. nih.gov |
| Unsubstituted Phenyl | Moderate | Shows activity, but generally less than halogenated counterparts. |
| Alkyl Group | Variable | Activity is dependent on the overall structure. |
Intersystem Crossing and Radical Species Generation
The generation of radical species via photolysis is intimately linked to the photophysical processes that occur following light absorption. After the molecule is excited to a singlet state (S₁), it can return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). nih.govnih.gov It is often from this triplet state that bond cleavage and radical generation occur.
For pyridyl carbamate derivatives, theoretical studies suggest that the ability to undergo efficient intersystem crossing to the triplet state is a predictor of their photochemical activity. nih.gov Molecules that can access the triplet state are more likely to create the radicals responsible for subsequent reactions like DNA damage. nih.gov This hypothesis has been supported experimentally using triplet state activators and quenchers, which enhance or suppress the photochemical reaction, respectively. nih.gov
The process of intersystem crossing involves a change in the spin multiplicity of the excited electron, which is formally forbidden but can occur through spin-orbit coupling. In some molecular systems, particularly those involving donor-acceptor motifs or attached stable radicals, ISC can be significantly enhanced through mechanisms like radical-enhanced intersystem crossing (REISC) or radical-pair intersystem crossing (RP-ISC). nih.govrsc.org In the RP-ISC mechanism, an initial charge separation forms a radical ion pair; the singlet and triplet states of this pair can become nearly degenerate, allowing for rapid mixing and efficient population of the triplet state. nih.gov
Excitation: The ground state molecule (S₀) absorbs a photon to reach an excited singlet state (S₁).
Intersystem Crossing (ISC): The molecule in the S₁ state undergoes a spin flip to form an excited triplet state (T₁).
Homolysis/Radical Generation: From the T₁ state, the N-O bond cleaves homolytically, generating a pair of radicals.
Subsequent Reactions: The generated radicals interact with surrounding molecules, leading to the observed chemical changes.
This mechanism, proceeding through a triplet state, explains the generation of the reactive species responsible for the activity of photolabile pyridyl carbamate derivatives. nih.gov
Molecular and Biological Mechanisms of Action of Pyridyl Carbamate Compounds
Enzyme Inhibition Profiles and Specificity
Pyridyl carbamates exhibit inhibitory activity against several classes of enzymes, most notably serine hydrolases. The mechanism often involves the covalent modification of a catalytic serine residue within the enzyme's active site, leading to potent and sometimes irreversible inhibition.
Glycoside hydrolases are enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates and glycoconjugates. cazypedia.org Specifically, Human O-GlcNAcase (OGA) and β-N-acetylhexosaminidases (HexNAcases) are involved in the removal of N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) residues from biomolecules. mdpi.commdpi.com These enzymes, belonging to glycosyl hydrolase families GH84 and GH20 respectively, play crucial roles in various cellular processes, and their dysregulation is linked to diseases like diabetes and Alzheimer's. mdpi.comnih.gov
While specific inhibitory data for Dodecyl N-(4-pyridyl)carbamate against these enzymes is not prominent in the literature, the carbamate (B1207046) scaffold is a known inhibitor of these enzyme classes. A well-studied example is PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenyl carbamate), which is a potent inhibitor of both OGA and the family 20 β-N-acetylhexosaminidases. nih.govfunakoshi.co.jpnih.gov The inhibitory action of PUGNAc is attributed in part to its hydrophobic phenylcarbamate moiety, which contributes significantly to its binding affinity within the enzyme's active site. nih.gov This suggests that the carbamate group is a key pharmacophore for targeting these glycoside hydrolases. Additionally, other pyridyl derivatives, such as pyridine-sugar conjugates, have demonstrated potent inhibition of different glycoside hydrolases, indicating the potential relevance of the pyridyl structure in this context. rsc.org
The endocannabinoid system (ECS) is a critical neuromodulatory network that regulates processes like pain, mood, and inflammation. Its activity is largely controlled by the levels of endocannabinoids such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The primary enzymes responsible for the degradation of these signaling lipids are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively. nih.gov
Carbamates, including pyridyl carbamates, are a well-documented class of inhibitors for both FAAH and MAGL. nih.gov These inhibitors function by increasing the levels of endocannabinoids, which can produce analgesic and anxiolytic effects. nih.govnih.gov The carbamate moiety acts as a reactive group that covalently modifies the enzyme's active site. Numerous carbamate derivatives have been synthesized and shown to inhibit these enzymes with high potency, often in the nanomolar range. nih.govresearchgate.net For instance, Phenyl [4-(piperidin-1-ylmethyl)phenyl]carbamate is a potent MAGL inhibitor, while benzyl (B1604629) (1H-benzo[d]imidazol-2-yl)carbamate is a potent FAAH inhibitor. nih.gov Some derivatives, like phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate, exhibit dual inhibitory activity against both FAAH and MAGL. nih.gov
| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| Phenyl [4-(piperidin-1-ylmethyl)phenyl]carbamate | MAGL | 19 nM | nih.govresearchgate.net |
| Benzyl (1H-benzo[d]imidazol-2-yl)carbamate | FAAH | 55 nM | nih.govresearchgate.net |
| Phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate | FAAH | 82 nM | nih.govresearchgate.net |
| Phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate | MAGL | 72 nM | nih.govresearchgate.net |
| JZL195 (piperazine carbamate derivative) | FAAH | 12 nM | nih.gov |
| JZL195 (piperazine carbamate derivative) | MAGL | 19 nM | nih.gov |
The inhibitory activity of carbamate compounds is governed by clear structure-activity relationships (SAR). The central feature is the carbamate group, which acts as the reactive element for covalent modification of the target enzyme. nih.gov The nature of the substituents on both the nitrogen and oxygen atoms of the carbamate significantly modulates the compound's potency, selectivity, and stability.
For FAAH inhibitors, the O-aryl moiety (such as the 4-pyridyl group in this compound) plays a crucial role. The electrophilicity of the carbamate, influenced by substituents on this aryl ring, affects its chemical stability and reactivity. nih.gov Electron-donating groups on the O-aryl moiety can increase the hydrolytic stability of the carbamate without compromising its inhibitory potency against FAAH. nih.gov
Molecular docking studies have provided detailed insights into how carbamate inhibitors interact with their target enzymes, particularly the serine hydrolase FAAH. These inhibitors inactivate FAAH through a mechanism involving the covalent carbamylation of the enzyme's catalytic serine nucleophile, Ser241. nih.govrsc.org This serine is part of a catalytic triad (B1167595) (Ser241-Ser217-Lys142) responsible for substrate hydrolysis.
The active site of FAAH contains two main channels that accommodate inhibitors: the acyl chain binding (ACB) channel and the cytoplasmic access (CA) channel. nih.gov For a molecule like this compound, it is predicted that the long, hydrophobic dodecyl chain would occupy the ACB channel, which is where the fatty acid tail of the natural substrate binds. nih.gov This orientation positions the carbamate functional group near the catalytic serine (Ser241). The pyridyl group would be positioned in the CA channel, interacting with residues near the catalytic triad that are responsible for protonating the leaving group during hydrolysis. nih.gov This precise positioning facilitates the nucleophilic attack by Ser241 on the carbamate's carbonyl carbon, leading to the formation of a stable, carbamylated enzyme-inhibitor complex and rendering the enzyme inactive. nih.govmdpi.com
Interactions with Nucleic Acids and DNA Modification
Beyond enzyme inhibition, certain pyridyl carbamate derivatives have been shown to interact directly with nucleic acids.
Studies on p-pyridinyl oxime carbamates, which are structurally analogous to this compound, have demonstrated that these compounds can bind to DNA. Affinity studies using Calf Thymus DNA (CT-DNA) have shown a good-to-excellent binding affinity for selected pyridyl carbamate derivatives.
Furthermore, these compounds can act as "synthetic nucleases" upon photochemical activation. Structure-activity relationship analyses revealed that the substituent on the carbamate group is critical for this activity. Halogenated derivatives, in particular, were found to cause extensive single and double-stranded DNA cleavages. This DNA-cleaving activity is proposed to occur through the generation of radicals following UV irradiation, which can then damage DNA. This indicates that the pyridyl carbamate scaffold has the potential to serve as a framework for developing agents that can bind to and modify DNA.
DNA Photocleaving Activity as "Synthetic Nucleases"
Certain pyridyl carbamate derivatives have demonstrated the ability to cleave DNA upon photoactivation, earning them the designation of "synthetic nucleases". This activity is of considerable interest for potential applications in biotechnology and medicine. The efficiency and mechanism of this photocleavage are influenced by the molecular structure of the carbamate compounds.
The DNA photocleaving activity of pyridyl carbamates is initiated by ultraviolet (UV) irradiation. The proposed mechanism for this action is independent of oxygen and pH, which distinguishes it from many other photocleaving agents. Upon irradiation, the fundamental chemical process is the homolytic cleavage of the N-O bond within the carbamate moiety. smolecule.com
This N-O bond homolysis generates highly reactive radical species. These radicals are capable of abstracting hydrogen atoms from the deoxyribose sugar backbone of DNA or interacting with the DNA bases, ultimately leading to the cleavage of the phosphodiester backbone. This process can result in both single-stranded and double-stranded breaks in the DNA molecule. The ability of these compounds to induce double-stranded breaks is particularly significant, as these lesions are more difficult for cellular repair mechanisms to correct.
The efficiency of DNA photocleavage by pyridyl carbamates is critically dependent on the nature of the substituents on the carbamate group. Structure-activity relationship (SAR) studies have shown that the substituent on the imine group has a negligible effect on the extent of DNA damage. In contrast, the substituent on the carbamate moiety is a key determinant of activity. smolecule.com
Halogenated derivatives, in particular, have been shown to be potent DNA photocleavers. The presence of halogen atoms on the phenylcarbamoyl group can significantly enhance the photocleaving efficiency, leading to extensive single and double-stranded DNA cleavage. For instance, derivatives with a p-Cl-phenyl group have demonstrated excellent photocleavage activity against plasmid DNA. The position of the halogen is also important, with para-substituted compounds generally showing higher activity than their meta-counterparts. The presence of multiple halogen atoms, however, can lead to a reduction in photocleaving activity.
| Substituent on Carbamate Moiety | Relative Photocleaving Efficiency |
| Halogenated (e.g., p-Cl-phenyl) | High |
| Non-halogenated | Low to negligible |
| Multiple Halogens | Reduced |
This table provides a qualitative summary of the influence of substituents on the DNA photocleaving efficiency of pyridyl carbamates based on available research.
Role of Photobase Generation and Local pH Modulation
A significant consequence of the photocleavage of pyridyl carbamates is the generation of amines. This occurs following the initial N-O bond homolysis and subsequent decarboxylation of the resulting carbamoyloxyl radicals. The release of amines in the local environment of the DNA can lead to a modulation of the local pH. This phenomenon is referred to as photobase generation. smolecule.com
The generation of a localized basic environment can have several implications. It may influence the stability of the DNA structure and potentially affect the activity of DNA-associated enzymes. Furthermore, the ability to generate a pH change in a spatially and temporally controlled manner using light offers potential for "on-demand" biological applications. The fact that this process can occur under anaerobic conditions broadens the potential utility of these compounds in hypoxic environments, such as those found in solid tumors.
Receptor-Mediated Biological Responses
While the DNA photocleaving activity of pyridyl carbamates is a primary area of investigation, the potential for these compounds to interact with cellular receptors and signaling proteins is also of interest. However, specific data for this compound is not available in the current body of scientific literature for the following subsections.
Modulation of Adenosine (B11128) Receptors (e.g., A2AR)
No information was found in the searched scientific literature regarding the modulation of adenosine receptors by this compound.
Inhibition of Cell Cycle Regulators (e.g., Cyclin-Dependent Kinases)
No information was found in the searched scientific literature regarding the inhibition of cell cycle regulators, such as cyclin-dependent kinases, by this compound.
Cellular Effects and Physiological Modulation of this compound
The biological activities of pyridyl carbamate compounds, including this compound, are rooted in their molecular structure, which allows them to interact with fundamental cellular processes. These interactions lead to significant cellular and physiological changes, notably impacting cell division and neural function. The mechanisms underlying these effects are a subject of ongoing research, with current understanding pointing towards the modulation of key proteins involved in cellular structure and excitability.
Antimitotic Activity and Impact on Cell Growth Inhibition
The potential antimitotic activity and impact on cell growth inhibition of this compound can be inferred from the known activities of related pyridine (B92270) and carbamate compounds. The pyridine nucleus is a common feature in many compounds with therapeutic properties, including antitumor agents nih.gov. Similarly, various carbamate derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines nih.gov.
One of the primary mechanisms by which related compounds exert their antimitotic effects is through the inhibition of tubulin polymerization. Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the mitotic spindle required for cell division. The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis (programmed cell death). For instance, certain carbamate derivatives of podophyllotoxin (B1678966) have been shown to inhibit microtubule formation and display potent cytotoxic activity against various human cancer cell lines nih.gov.
Another potential mechanism of action is the inhibition of key enzymes involved in cancer cell proliferation. For example, some N-pyridinyl ureidobenzenesulfonates have been identified as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme critical for pyrimidine (B1678525) biosynthesis, leading to antiproliferative effects in acute myeloid leukemia cells.
Furthermore, the structural parent of N-(4-pyridyl)carbamates, 4-aminopyridine (B3432731), is a known blocker of voltage-gated potassium channels. Overexpression of these channels has been observed in various cancer cell lines, and their blockade has been shown to reduce cell proliferation and viability nih.gov. This suggests that this compound, by virtue of its 4-pyridyl moiety, may also exert antiproliferative effects through the modulation of ion channel activity in cancer cells. Studies on the combination of 4-aminopyridine with other chemotherapeutic agents have shown decreased viability and colony formation in breast cancer cell lines nih.gov.
The antiproliferative activity of aryl carbamates has been demonstrated to be influenced by the nature of their alkyl and other substituents. Research on a series of aryl carbamates showed that these compounds could decrease the viability of cancer cell lines such as MDA-MB-231, A-375, and U-87 MG by about 40% at a concentration of 100 µM nih.gov. This indicates that the dodecyl chain of this compound could play a significant role in its cytotoxic potential.
Table 1: Effects of Related Pyridyl and Carbamate Compounds on Cancer Cell Lines
| Compound Class | Cancer Cell Line(s) | Observed Effects | Potential Mechanism of Action |
|---|---|---|---|
| Carbamate derivatives of podophyllotoxin | HL-60, A-549, HeLa, HCT-8 | Cytotoxicity, Cell cycle arrest (G2/M), Apoptosis | Inhibition of microtubule formation, DNA topoisomerase-II inhibition |
| N-pyridinyl ureidobenzenesulfonates | MOLM-13, THP-1, HL-60 | Antiproliferative activity, Cell differentiation | Dihydroorotate dehydrogenase (DHODH) inhibition |
| 4-Aminopyridine (in combination with Paclitaxel) | MCF-7, MDA-MB-231 | Decreased viability, Decreased colony formation, Apoptosis, Cell cycle arrest | Blockade of voltage-gated K+ channels |
Mechanisms of Neural Excitability Modulation and Action Potential Restoration
The mechanisms by which this compound is expected to modulate neural excitability and restore action potentials are primarily based on the well-established actions of its structural precursor, 4-aminopyridine (4-AP), and its shorter-chain analogs. 4-AP is a known blocker of voltage-gated potassium channels, which are critical for the repolarization phase of the action potential purdue.edudoi.orgnih.gov.
In the nervous system, the propagation of an action potential along an axon is dependent on the precise opening and closing of sodium and potassium ion channels. During the repolarization phase, the opening of voltage-gated potassium channels allows potassium ions to flow out of the neuron, returning the membrane potential to its resting state. In conditions such as spinal cord injury or multiple sclerosis, demyelination of axons can expose these potassium channels, leading to an excessive leakage of potassium ions. This leakage can prevent the axonal membrane from reaching the threshold required to propagate the action potential, resulting in conduction block purdue.edu.
By blocking these exposed potassium channels, compounds like 4-AP and its derivatives can reduce the outward potassium current during the action potential. This prolongs the depolarization phase and allows the action potential to be sustained and propagated along the demyelinated axon, thereby restoring neural conduction.
Research on N-(4-pyridyl) methyl carbamate, a short-chain analog of this compound, has demonstrated its ability to inhibit fast potassium currents (IA-like currents) in dorsal root ganglion cells purdue.edu. This inhibition of the transient component of the total potassium current is believed to be a key factor in its ability to restore conduction in injured spinal cord axons purdue.edu. It is highly probable that this compound shares this fundamental mechanism of action. The long dodecyl chain may influence its lipophilicity and interaction with the lipid membrane of the neuron, potentially affecting its potency and duration of action at the potassium channel.
The modulation of neural excitability by blocking potassium channels can also induce network-level changes in the central nervous system. For example, 4-aminopyridine is known to induce oscillatory activity and central hyperexcitability in spinal cord circuits doi.org. This highlights the profound impact that modulating potassium channel activity can have on neuronal network function.
Table 2: Effects of 4-Aminopyridine and its Analogs on Neural Conduction
| Compound | System Studied | Observed Effects | Mechanism of Action |
|---|---|---|---|
| 4-Aminopyridine (4-AP) | Demyelinated axons (Spinal cord injury, Multiple sclerosis) | Enhanced action potential propagation, Functional recovery | Blockade of fast voltage-gated potassium channels |
| N-(4-pyridyl) methyl carbamate | Guinea pig dorsal root ganglion cells | Inhibition of fast potassium currents (IA-like) | Blockade of a transient component of potassium currents |
Supramolecular Chemistry and Self Assembly Behavior of Dodecyl N 4 Pyridyl Carbamate
Fundamental Principles of Pyridyl Carbamate (B1207046) Supramolecular Assembly
The self-assembly of pyridyl carbamates is directed by a hierarchy of non-covalent interactions. The primary structure-directing synthons are typically strong hydrogen bonds, which are highly directional and specific. nih.govnih.gov For Dodecyl N-(4-pyridyl)carbamate, the carbamate moiety offers a classic N-H donor and a C=O acceptor, while the 4-pyridyl group presents a strong nitrogen acceptor. This combination allows for the formation of robust and predictable hydrogen-bonded networks. nih.govmdpi.com
Intermolecular Interactions in Crystal Engineering
The rational design of crystalline solids, or crystal engineering, relies on a deep understanding of the intermolecular interactions that guide molecules to assemble in a predictable manner. For this compound, several key interactions are paramount.
Hydrogen bonds are the cornerstone of the supramolecular assembly in pyridyl carbamates. The most dominant interactions involve the carbamate N-H group acting as a donor.
N-H···N Interactions : A highly probable and strong interaction is the hydrogen bond between the carbamate N-H and the more basic nitrogen atom of the pyridyl ring. nih.gov This interaction often leads to the formation of head-to-tail chains or discrete dimeric units, which serve as the primary building blocks for larger architectures. nih.govnih.gov
N-H···O Interactions : Another significant interaction is the formation of hydrogen bonds between the carbamate N-H donor and the carbonyl C=O group of a neighboring molecule. mdpi.comrsc.org This can lead to the formation of catemers or cyclic motifs, competing with or complementing the N-H···N bond.
Please note: The specified C-H···S=C interaction in the outline is characteristic of thiocarbamates. For the subject compound, this compound, which contains a carbonyl (C=O) group, the analogous and relevant interactions are N-H···O=C and C-H···O=C.
| Interaction Type | Donor | Acceptor | Typical Resulting Motif |
|---|---|---|---|
| N-H···N | Carbamate N-H | Pyridyl N | Chains, Dimers |
| N-H···O | Carbamate N-H | Carbamate C=O | Dimers, Sheets |
| C-H···O | Aromatic C-H | Carbamate C=O | Lattice Stabilization |
| C-H···π | Alkyl C-H | Pyridyl Ring | Packing Stabilization |
While this compound does not intrinsically possess a halogen atom, its pyridyl nitrogen and carbamate oxygen are effective halogen bond (XB) acceptors. nih.govmdpi.com In the context of co-crystallization with halogen bond donors (e.g., diiodotetrafluorobenzene), these sites can form strong, directional C-X···N or C-X···O interactions (where X = Cl, Br, I). nih.govacs.org
The strength of these interactions increases in the order of Cl < Br < I. mdpi.com The introduction of electron-withdrawing groups on the XB donor enhances the interaction strength. nih.gov In competitive scenarios, halogen bonding can successfully compete with or even supplant hydrogen bonding to direct the supramolecular assembly. nih.govmdpi.com For instance, a strong C-I···N(py) halogen bond might form in preference to a weaker hydrogen bond, demonstrating the power of this interaction as a tool for designing multicomponent crystals with tailored architectures. mdpi.comacs.org
The aromatic pyridyl rings of this compound are prone to engage in π-π stacking interactions, which are crucial for stabilizing the crystal structure in three dimensions. libretexts.orgmdpi.com These interactions arise from a combination of electrostatic and dispersion forces between the electron clouds of adjacent rings. libretexts.org
Commonly observed geometries for pyridyl stacking are not perfectly face-to-face (sandwich) but rather offset or parallel-displaced, which is more electrostatically favorable. wikipedia.orgnih.gov These interactions typically occur at interplanar distances of 3.3–3.8 Å. The stacking of pyridyl rings can lead to the formation of columnar structures or contribute to the cohesion between layers or chains formed by hydrogen bonding. nih.govresearchgate.net
| Parameter | Description | Typical Value Range |
|---|---|---|
| Interplanar Distance | The perpendicular distance between the planes of two stacked rings. | 3.3 - 3.8 Å |
| Centroid-to-Centroid Distance | The distance between the geometric centers of two stacked rings. | 3.5 - 4.5 Å |
| Stacking Geometry | The relative orientation of the rings (e.g., parallel-displaced, T-shaped). | Parallel-displaced is common |
Formation of Ordered Architectures
The culmination of these specific intermolecular interactions is the formation of highly ordered, extended supramolecular architectures. The directionality and strength of hydrogen bonds establish the primary framework, which is then organized into a three-dimensional crystal by weaker, less directional forces.
A prevalent motif in the assembly of molecules like this compound is the formation of one-dimensional (1D) chains. These chains are typically propagated by strong, directional, and repeating hydrogen bonds. For this molecule, a catemeric N-H···N hydrogen bond between the carbamate of one molecule and the pyridyl ring of the next is a highly effective way to generate infinite 1D chains.
Once formed, these chains must pack efficiently in the crystal lattice. This is where π-π stacking and van der Waals forces become critical. The pyridyl rings of adjacent chains can stack upon one another, creating ladder-like or sheet-like arrangements. researchgate.net Simultaneously, the long dodecyl chains will interdigitate or align side-by-side, maximizing van der Waals contacts. This hydrophobic packing can lead to the segregation of the molecules into distinct polar (pyridyl carbamate headgroups) and nonpolar (dodecyl tails) regions, resulting in a layered or lamellar solid-state structure. The interplay between the strong, chain-forming hydrogen bonds and the weaker, space-filling stacking and van der Waals interactions dictates the final, elegant architecture of the crystal.
Three-Dimensional Network Construction in Solid State
The primary interaction governing the formation of the network is the hydrogen bonding between the N-H donor and the C=O acceptor of the carbamate groups. This typically leads to the formation of one-dimensional hydrogen-bonded chains or tapes. These chains can then be further organized into two-dimensional sheets through weaker C-H···O or C-H···π interactions involving the dodecyl chains and the pyridyl rings.
| Interaction Type | Participating Groups | Role in Network Formation |
| N-H···O=C Hydrogen Bond | Carbamate N-H and C=O | Formation of 1D chains/tapes |
| C-H···O Hydrogen Bond | Dodecyl C-H and Carbamate C=O | Inter-chain linkage |
| C-H···π Interaction | Dodecyl C-H and Pyridyl Ring | Inter-chain/sheet linkage |
| π-π Stacking | Pyridyl Rings | Sheet-to-sheet organization |
| van der Waals Forces | Dodecyl Chains | 3D packing and stabilization |
Metal-Coordination Driven Supramolecular Assembly
The presence of the 4-pyridyl group in this compound makes it an excellent candidate for the construction of metal-organic supramolecular assemblies. The nitrogen atom of the pyridyl ring is a Lewis basic site that can readily coordinate to a variety of metal ions. This coordination is a strong and directional interaction that can be used to drive the self-assembly of discrete metallomacrocycles or extended coordination polymers.
The stoichiometry of the metal and ligand, the coordination geometry of the metal ion, and the presence of counter-ions all play a crucial role in determining the final structure of the assembly. For example, the use of a metal ion with a square planar coordination geometry, such as Pd(II) or Pt(II), with a 2:1 ligand-to-metal ratio could lead to the formation of simple linear complexes. However, if a metal with an octahedral geometry is used, more complex three-dimensional networks can be envisioned.
The self-assembly process is often reversible, and the final structure is under thermodynamic control. This allows for the "self-correction" of defects and the formation of highly ordered crystalline materials, known as metal-organic frameworks (MOFs). These materials are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis. The long dodecyl chains of this compound could be incorporated into the pores of such frameworks, modifying their hydrophobicity and creating unique environments for guest molecules.
| Metal Ion | Typical Coordination Geometry | Potential Supramolecular Structure |
| Pd(II), Pt(II) | Square Planar | Linear complexes, metallomacrocycles |
| Cu(II), Zn(II) | Tetrahedral, Octahedral | 2D or 3D Coordination Polymers/MOFs |
| Ag(I) | Linear, Trigonal | 1D chains, helical structures |
| Fe(II), Fe(III) | Octahedral | 3D Coordination Polymers/MOFs |
Applications in Asymmetric Catalysis and Ligand Design
The modular nature of this compound makes it an attractive scaffold for the design of new ligands for asymmetric catalysis. The pyridyl group can be coordinated to a catalytically active metal center, while the dodecyl chain can be used to create a chiral microenvironment around the metal. By introducing chiral centers into the dodecyl chain, it is possible to create a chiral ligand that can induce enantioselectivity in a variety of chemical transformations.
For example, the ligand could be used in asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The long alkyl chain could also be used to enhance the solubility of the catalyst in nonpolar solvents or to facilitate catalyst recycling through liquid-liquid separation.
Furthermore, the carbamate group can be modified to introduce additional functional groups that can interact with the substrate or co-catalyst, further enhancing the catalytic activity and selectivity. The ability to tune the electronic and steric properties of the ligand by modifying both the pyridyl and the dodecyl components provides a powerful tool for the rational design of new and efficient asymmetric catalysts.
Development of Stimuli-Responsive Supramolecular Systems
Supramolecular assemblies of this compound have the potential to exhibit stimuli-responsive behavior, where the structure and properties of the assembly can be altered by an external trigger. This responsiveness is a direct consequence of the non-covalent nature of the interactions holding the assembly together.
One potential stimulus is temperature. The hydrogen bonds and van der Waals interactions that drive the self-assembly are sensitive to temperature changes. An increase in temperature can lead to the disassembly of the aggregate, which could be observed as a gel-to-sol transition or a change in the spectroscopic properties of the system.
Another potential stimulus is pH. The pyridyl group is basic and can be protonated at low pH. This protonation would introduce electrostatic repulsion between the headgroups, leading to the disruption of the self-assembled structure. This pH-responsiveness could be exploited for the controlled release of encapsulated guest molecules.
The coordination of metal ions can also be considered a stimulus. The addition of a metal ion can induce the formation of a coordination polymer, while the subsequent addition of a competing ligand or a change in the oxidation state of the metal could lead to the disassembly of the structure. This metal-ion-responsiveness could be used to create switchable materials with tunable optical or magnetic properties.
| Stimulus | Mechanism of Response | Potential Application |
| Temperature | Disruption of H-bonds and van der Waals forces | Thermo-responsive gels, sensors |
| pH | Protonation of the pyridyl group | pH-triggered drug release |
| Metal Ions | Coordination/decoordination | Switchable materials, sensors |
| Light | (Requires photosensitive modification) | Photo-switchable materials |
Computational and Theoretical Studies on Dodecyl N 4 Pyridyl Carbamate Systems
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Dodecyl N-(4-pyridyl)carbamate. By solving approximations of the Schrödinger equation, these methods map the electron distribution within the molecule, revealing key characteristics that govern its behavior.
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding the molecule's reactivity. The HOMO represents the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the carbamate (B1207046) linkage, whereas the LUMO would likely be distributed over the same aromatic and carbonyl systems.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org
Quantum chemical descriptors derived from these calculations provide quantitative measures of reactivity. researchgate.netnih.gov These descriptors help in systematically comparing the reactivity of this compound with other related compounds.
Table 1: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Softness (S) | 1/η | Reciprocal of hardness; indicates the capacity of a molecule to receive electrons. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity of a species to accept electrons. |
This table presents theoretical descriptors used in quantum chemical analysis. The formulas are based on Koopmans' theorem.
These computational analyses provide a foundational understanding of the molecule's intrinsic electronic properties, which is essential for predicting its interactions and reaction mechanisms. dntb.gov.uanih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. samipubco.comnih.gov
Molecular Docking predicts the preferred orientation of the ligand when bound to a target, forming a stable complex. samipubco.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on a force field that estimates the binding affinity. For this compound, the pyridyl group could form hydrogen bonds with amino acid residues like serine or histidine, while the carbonyl oxygen of the carbamate group can act as a hydrogen bond acceptor. The long dodecyl chain is likely to engage in hydrophobic interactions within a nonpolar pocket of the binding site. semanticscholar.orgrsc.org
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-target complex over time. nih.govnih.gov Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, revealing how the complex moves and fluctuates under physiological conditions. This allows for the assessment of the stability of the binding pose, the identification of key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the calculation of binding free energies, which offer a more accurate prediction of binding affinity than docking scores alone. samipubco.com For a molecule with a flexible dodecyl tail, MD is crucial for understanding how this chain adapts and settles within the target's binding pocket. rsc.org
Table 2: Steps and Outcomes of Docking and MD Simulations
| Step | Description | Key Outcomes |
| 1. Target Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogens and assigning charges. | A receptor model ready for docking. |
| 2. Ligand Preparation | A 3D model of this compound is generated and its energy is minimized. | A low-energy, flexible ligand model. |
| 3. Molecular Docking | The ligand is placed into the binding site of the target, and various conformations are scored. | Predicted binding poses and docking scores (estimation of binding affinity). |
| 4. MD Simulation Setup | The best-docked complex is placed in a simulated solvent box with ions to mimic physiological conditions. | A system ready for simulation. |
| 5. MD Simulation Run | The simulation is run for a specific time (nanoseconds to microseconds), tracking the trajectory of all atoms. | Trajectory files showing the dynamic behavior of the complex. |
| 6. Analysis | The trajectory is analyzed to assess stability (RMSD), flexibility (RMSF), and key interactions over time. Binding free energy is calculated (e.g., using MM/GBSA). | Confirmation of binding stability, identification of critical interacting residues, and a more accurate binding affinity. |
This table outlines the general workflow for studying ligand-target interactions using molecular docking and dynamics simulations.
These simulations can guide the rational design of more potent analogs by revealing which parts of the this compound structure are most critical for binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridyl Carbamate Classes
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comlibretexts.org For a class of compounds like pyridyl carbamates, QSAR can be used to predict the activity of new, unsynthesized analogs and to understand which molecular properties are key to their function. rsc.orgnih.gov
The process involves several key steps:
Data Collection: A dataset of pyridyl carbamate compounds with experimentally measured biological activities (e.g., enzyme inhibition, insecticidal activity) is compiled. nih.gov
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., LogP for lipophilicity, molar refractivity for size), electronic descriptors (e.g., dipole moment, atomic charges), and topological indices that describe molecular shape and branching. researchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.govnih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model training). nih.govnih.gov
For this compound and its analogs, a QSAR model might reveal that activity is positively correlated with the length of the alkyl chain (up to a certain point, reflecting hydrophobic interactions) and the electronic properties of the pyridine ring. researchgate.net
Table 3: Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Example Descriptor | Property Represented |
| Constitutional | Molecular Weight (MW) | Molecular size |
| Topological | Wiener Index (W) | Molecular branching and compactness |
| Geometric | Molecular Surface Area | 3D size and shape |
| Physicochemical | LogP | Lipophilicity/hydrophobicity |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |
This table lists categories of descriptors commonly used to build QSAR models for classes of compounds like pyridyl carbamates.
A validated QSAR model serves as a valuable tool for prioritizing which new pyridyl carbamate derivatives should be synthesized and tested, thereby accelerating the discovery process. jocpr.com
Molecular Electrostatic Potential (MEP) Surface Mapping for Binding Site Prediction
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential surrounding a molecule. researchgate.netresearchgate.net It is a powerful tool for understanding and predicting a molecule's intermolecular interactions, particularly in the context of binding to a biological target. mdpi.comijasret.com The MEP is calculated using quantum chemical methods and visualized by mapping potential values onto the molecule's electron density surface. researchgate.net
Different colors on the MEP map represent different potential values:
Red: Regions of most negative potential, typically found around electronegative atoms like oxygen or nitrogen. These areas are nucleophilic and act as hydrogen bond acceptors.
Blue: Regions of most positive potential, usually located around hydrogen atoms attached to electronegative atoms. These areas are electrophilic and act as hydrogen bond donors.
Green/Yellow: Regions of near-zero or intermediate potential, generally corresponding to nonpolar parts of the molecule.
For this compound, an MEP map would likely show:
A strong negative potential (red) around the carbonyl oxygen of the carbamate group and the nitrogen atom of the pyridine ring, indicating their roles as primary sites for hydrogen bonding. nih.gov
A positive potential (blue) on the N-H proton of the carbamate linkage, highlighting its function as a hydrogen bond donor.
A largely neutral potential (green/yellow) along the dodecyl alkyl chain, consistent with its nonpolar, hydrophobic character.
By analyzing the MEP surface, researchers can predict how this compound will orient itself within a binding site. nih.gov The molecule will tend to align its negative potential regions with positive regions of the target (e.g., positively charged amino acid residues) and its positive potential regions with negative regions of the target (e.g., negatively charged residues). This information is invaluable for interpreting docking results and designing molecules with improved binding complementarity. nih.gov
Theoretical Photodegradation Studies and Mechanistic Prediction
Theoretical studies can predict the likely pathways and mechanisms of photodegradation for this compound when exposed to light. This is crucial for assessing the environmental fate of the compound. Carbamates, particularly aromatic ones, can undergo direct photodegradation initiated by the absorption of UV light. nih.govnih.gov
Computational chemistry can model this process by:
Calculating the Excited State: Determining the energy required to promote the molecule to its singlet or triplet excited state. Compounds with conjugated systems, like the pyridyl group in this compound, are more likely to have accessible excited states. nih.gov
Mapping Potential Energy Surfaces: Simulating the chemical reactions that can occur from the excited state. For carbamates, a common pathway is the homolytic cleavage (breaking) of the C-O bond in the ester group. nih.gov
Identifying Intermediates and Products: Predicting the structure of the resulting radicals and subsequent products. Cleavage of the ester bond in this compound would likely generate a 4-pyridylaminyl radical and a dodecyloxycarbonyl radical. These highly reactive species would then interact with surrounding molecules (e.g., abstracting hydrogen from solvents) to form more stable products. nih.gov
Another important degradation pathway in the environment involves reactions with hydroxyl radicals (•OH). researchgate.net Theoretical calculations can determine the activation energies for •OH attacking different parts of the molecule. The most likely sites of attack are typically the electron-rich aromatic ring and the hydrogen atoms on the alkyl chain. researchgate.net
By comparing the energy barriers for different potential degradation reactions, a probable mechanism can be proposed. rsc.org These theoretical predictions help anticipate the environmental persistence and transformation products of this compound. researchgate.net
Future Research Directions and Potential Academic Applications
Design and Synthesis of Next-Generation Pyridyl Carbamates with Enhanced Specificity
The structural framework of Dodecyl N-(4-pyridyl)carbamate offers a versatile scaffold for the rational design of new molecules with tailored properties. Future research will likely focus on the synthesis of analogues with modified alkyl chains, substituted pyridyl rings, and alternative linker chemistries to fine-tune their physicochemical characteristics.
Key Research Thrusts:
Varying Alkyl Chain Length: Systematic variation of the alkyl chain length (e.g., from C8 to C18) can be explored to modulate the hydrophobicity and, consequently, the self-assembly behavior and solubility of the resulting carbamates.
Substitution on the Pyridyl Ring: Introduction of electron-donating or electron-withdrawing groups on the pyridine (B92270) ring can alter its electronic properties, hydrogen bonding capabilities, and coordination affinity for metal ions.
Isomeric and Linker Modifications: Investigating different isomers of the pyridyl group (e.g., 2-pyridyl or 3-pyridyl) and modifying the carbamate (B1207046) linker will provide insights into structure-property relationships.
A proposed synthetic route to this compound and its analogues could involve the reaction of 4-aminopyridine (B3432731) with dodecyl chloroformate in the presence of a base. This method is adaptable for creating a library of related compounds for systematic studies.
Table 1: Proposed Analogues of this compound for Future Synthesis and Study
| Compound Name | Alkyl Chain | Pyridyl Position | Substituent on Pyridyl Ring |
| Octyl N-(4-pyridyl)carbamate | C8H17 | 4 | None |
| Hexadecyl N-(4-pyridyl)carbamate | C16H33 | 4 | None |
| Dodecyl N-(2-pyridyl)carbamate | C12H25 | 2 | None |
| Dodecyl N-(3-methyl-4-pyridyl)carbamate | C12H25 | 4 | 3-methyl |
Advanced Supramolecular Materials Development Based on Pyridyl Carbamate Scaffolds
The amphiphilic nature of this compound makes it an excellent candidate for the construction of novel supramolecular materials. The interplay of hydrophobic interactions from the dodecyl tail and hydrogen bonding or metal coordination involving the pyridyl-carbamate headgroup can drive the formation of well-defined nanostructures such as micelles, vesicles, and organogels. Pyridine-containing polymers have been investigated for a variety of applications, including the capture of contaminants and the self-assembly of block copolymers researchgate.net.
Potential Supramolecular Architectures:
Langmuir-Blodgett Films: The amphiphilic character suggests its potential to form ordered monolayers at the air-water interface, which can be transferred onto solid substrates to create functional thin films.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridyl nitrogen is a classic coordination site for metal ions. Reaction of this compound with various metal salts could lead to the formation of one-, two-, or three-dimensional coordination polymers with interesting catalytic, magnetic, or porous properties. The structures and properties of such coordination polymers can be tuned through rational design and component selection frontiersin.org.
Liquid Crystals: The rod-like shape of the molecule, combining a rigid pyridyl-carbamate segment with a flexible alkyl chain, is conducive to the formation of liquid crystalline phases.
Table 2: Potential Supramolecular Assemblies of this compound and Their Envisioned Applications
| Supramolecular Assembly | Driving Interactions | Potential Applications |
| Micelles/Vesicles | Hydrophobic interactions, Hydrogen bonding | Drug delivery, Nanoreactors |
| Organogels | van der Waals forces, π-π stacking | Pollutant removal, Smart materials |
| Coordination Polymers | Metal-ligand coordination, Hydrogen bonding | Catalysis, Gas storage, Sensors |
| Liquid Crystals | Anisotropic molecular shape, Dipole-dipole interactions | Display technologies, Optical switches |
Integration of Artificial Intelligence and Machine Learning in Pyridyl Carbamate Discovery
The vast chemical space of possible pyridyl carbamate derivatives presents an ideal opportunity for the application of artificial intelligence (AI) and machine learning (ML) to accelerate the discovery of new functional molecules. These computational tools can be employed to predict the properties of virtual compounds, thus prioritizing synthetic efforts towards the most promising candidates. Machine learning is a promising approach for predicting the properties of small molecules in drug discovery, including binding affinities, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties arxiv.orgresearchgate.netlims.ac.uk.
Computational Approaches:
Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms can be trained on datasets of known carbamates to develop models that predict properties such as solubility, melting point, and self-assembly behavior based on molecular descriptors.
Generative Models: Deep learning techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design novel pyridyl carbamate structures with desired properties that are not present in existing databases.
Molecular Dynamics Simulations: Computational simulations can provide atomistic insights into the self-assembly processes of this compound and its analogues, helping to understand the formation of different supramolecular structures. Computational investigations have been used to study the stability and interactions of carbamate adducts in biological systems nih.govacs.org.
Table 3: Application of AI/ML in the Discovery of Pyridyl Carbamates
| AI/ML Technique | Objective | Expected Outcome |
| QSPR | Predict physicochemical and biological properties | Rapid screening of virtual libraries to identify high-potential candidates |
| Generative Models | Design novel pyridyl carbamate structures | Discovery of molecules with optimized properties for specific applications |
| Molecular Dynamics | Simulate self-assembly and binding interactions | Understanding of the mechanisms governing material formation and biological activity |
Exploration of Novel Biotechnological Applications Derived from Mechanistic Insights
The carbamate functional group is present in a number of biologically active molecules, and the pyridyl moiety is a common feature in many pharmaceuticals. This suggests that this compound and its derivatives could have interesting biotechnological applications.
Potential Areas of Investigation:
Enzyme Inhibition: Carbamates are known to act as inhibitors of certain enzymes, such as cholinesterases. The specific structure of this compound could be investigated for its inhibitory activity against a range of enzymes.
Biomembrane Interactions: The amphiphilic nature of the molecule suggests it may interact with lipid bilayers. Studies could explore its potential to act as a membrane probe, a channel-forming agent, or to influence membrane fluidity.
Antimicrobial Activity: The long alkyl chain is a feature often found in antimicrobial agents that disrupt bacterial cell membranes. The potential of this compound as an antimicrobial agent could be a fruitful area of research.
Drug Delivery Systems: The self-assembling properties of this molecule into micelles or vesicles could be harnessed to encapsulate and deliver therapeutic agents. Pyridine-containing polymers have been explored as matrices for protein immobilization acs.org.
Table 4: Potential Biotechnological Applications and Relevant Research Questions
| Potential Application | Key Research Question |
| Enzyme Inhibition | Does this compound exhibit selective inhibition of specific enzymes? |
| Biomembrane Interaction | How does the molecule orient and insert into lipid bilayers, and what are the functional consequences? |
| Antimicrobial Agents | What is the minimum inhibitory concentration against various bacterial and fungal strains? |
| Drug Delivery | Can self-assembled nanostructures of this compound effectively encapsulate and release drug molecules? |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
